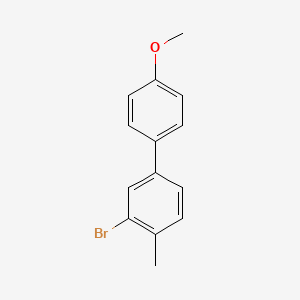
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H15FO. It is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol chain. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the selective reduction of the aldehyde group to an alcohol, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-one.
Reduction: 2-(4-Fluoro-3,5-dimethylphenyl)propane.
Substitution: 2-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol.
Scientific Research Applications
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom and methyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Fluoro-3,5-dimethylphenyl)ethanol: Similar structure but with an ethyl chain instead of a propan-2-ol chain.
2-(4-Fluoro-3,5-dimethylphenyl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propan chain.
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-one: The ketone analog of the compound.
Uniqueness: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, as well as the hydroxyl group on the propan-2-ol chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H15FO |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-7-5-9(11(3,4)13)6-8(2)10(7)12/h5-6,13H,1-4H3 |
InChI Key |
IHDPQDOCIKKETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


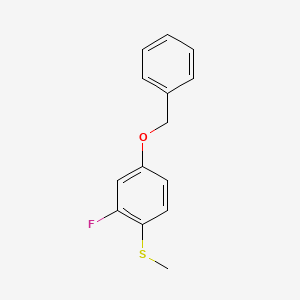
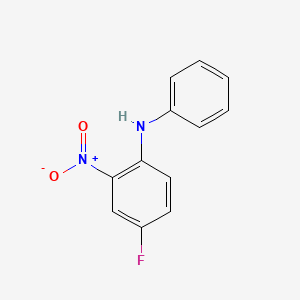
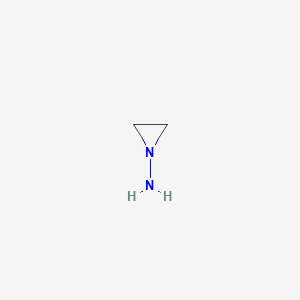
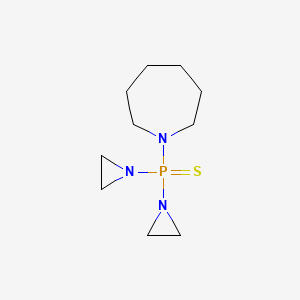
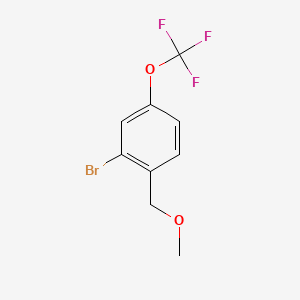

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
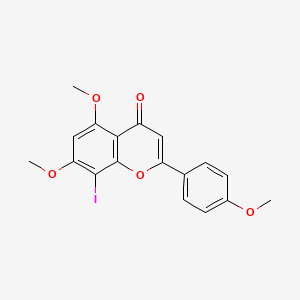
![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

